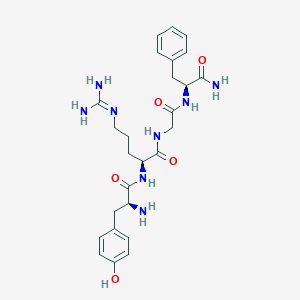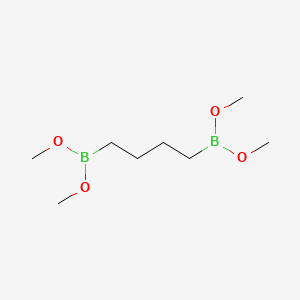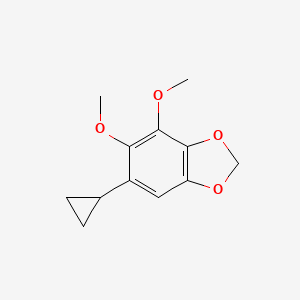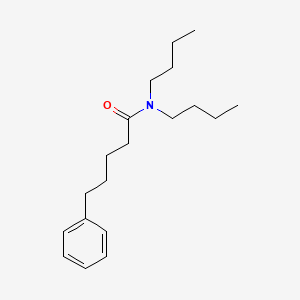
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and two diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- (1E,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
- (1E,3E)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine
Uniqueness
The uniqueness of (1Z,3Z)-N~1~,N~3~-Diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications.
Propriétés
Numéro CAS |
90184-36-4 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-N,3-N-diphenyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-diimine |
InChI |
InChI=1S/C20H18N2O/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
GFDWGDGJBHQYON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC3=CC=CC=C3)OC2=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


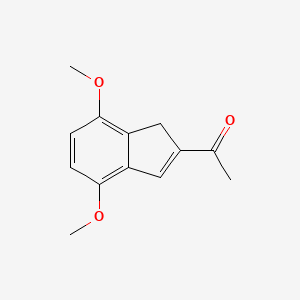
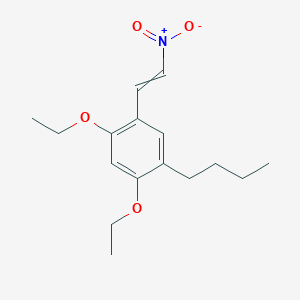
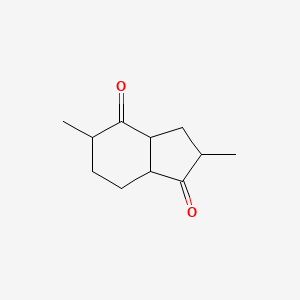
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
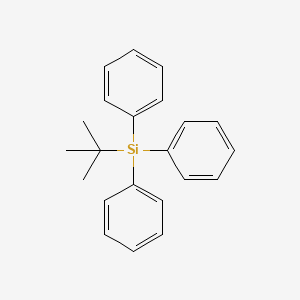
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
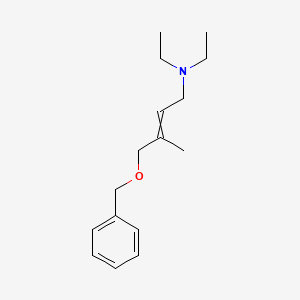
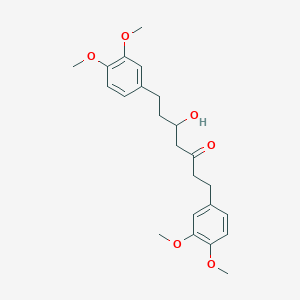
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
